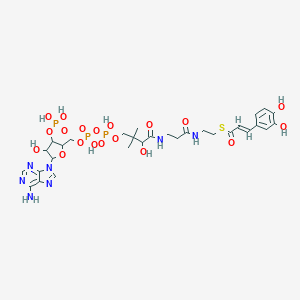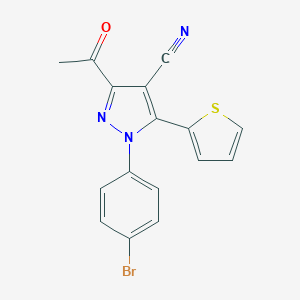
Caffeoyl-coenzyme A
概要
説明
Caffeoyl-coenzyme A is a significant intermediate in the biosynthesis of lignin and other phenolic compounds in plants. It plays a crucial role in the metabolic pathways that lead to the formation of various secondary metabolites, which are essential for plant defense mechanisms and structural integrity .
科学的研究の応用
Caffeoyl-coenzyme A has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex phenolic compounds.
Biology: It plays a role in the study of plant metabolic pathways and defense mechanisms.
Medicine: Research into its antioxidant properties has implications for developing therapeutic agents.
Industry: It is used in the production of natural antioxidants and preservatives.
作用機序
Target of Action
Caffeoyl-coenzyme A (CCoAOMT) is a key enzyme involved in the biosynthesis of lignin, a complex phenylpropanoid polymer found in the cell walls of plants . It plays a crucial role in plant development and defense mechanisms, particularly in response to Fusarium graminearum (Fg) infection .
Mode of Action
CCoAOMT acts as a methyltransferase, transferring a methyl group from S-adenosylmethionine to the hydroxyl group of its substrates . This enzyme has been shown to prefer flavonoids to caffeoyl-CoA and esculetin, efficiently methylating the 6-, 7-, 8-, and 3’-OH of a wide array of flavonoids with vicinal hydroxyl groups .
Biochemical Pathways
CCoAOMT is involved in the phenylpropanoid pathway, which leads to the synthesis of monolignols, the building blocks of lignin . The methylation steps carried out by CCoAOMT are critical in the synthesis of different monolignols, thus influencing lignin composition .
Pharmacokinetics
It’s known that the enzyme’s activity can be influenced by various factors, including ph and temperature .
Result of Action
The action of CCoAOMT leads to the synthesis of lignin, contributing to the structural integrity of plant cell walls . Repression of CCoAOMT expression can lead to a significant decrease in total lignin content, resulting in a less condensed and less cross-linked lignin structure in wood .
Action Environment
The action of CCoAOMT can be influenced by environmental factors. For instance, exposure of fruit to UV-B radiation can sharply increase the level of CCoAOMT transcripts, leading to the accumulation of polymethoxylated flavones (PMFs) in citrus . Furthermore, the accumulation of PMFs in citrus peels was found to be completed at the early stage of fruit development .
将来の方向性
生化学分析
Biochemical Properties
These enzymes transfer a methyl group from S-adenosylmethionine to the hydroxyl group of Caffeoyl-coenzyme A . This methylation process is critical in the biosynthesis of lignin and flavonoids .
Cellular Effects
This compound, through its interaction with CCoAOMTs, influences various cellular processes. It plays a significant role in lignin biosynthesis, which is directly associated with plant development and defense mechanisms . Lignin is a major component of the cell wall and contributes to the rigidity required for long-distance water transport .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as a substrate for CCoAOMTs. These enzymes prefer this compound and efficiently methylate it, contributing to the biosynthesis of polymethoxylated flavones (PMFs) in citrus . This methylation reaction is essential to channel substrates for 5-methoxylation of hydroxycinnamates .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, in the early stage of fruit development (60 days after flowering), the accumulation of PMFs, which are synthesized using this compound, was completed .
Metabolic Pathways
This compound is involved in the phenylpropanoid pathway, which leads to the synthesis of lignin and flavonoids . It interacts with CCoAOMTs, which are key enzymes in these metabolic pathways .
Transport and Distribution
Its role in lignin biosynthesis suggests that it may be transported to areas of the cell where lignin is being synthesized .
Subcellular Localization
The subcellular localization of this compound is not explicitly known. Given its role in lignin biosynthesis, it is likely to be found in locations within the cell where lignin is being synthesized .
準備方法
Synthetic Routes and Reaction Conditions: Caffeoyl-coenzyme A can be synthesized through enzymatic reactions involving caffeic acid and coenzyme A. The enzyme this compound O-methyltransferase catalyzes the transfer of a methyl group to this compound, forming feruloyl-coenzyme A .
Industrial Production Methods: In an industrial setting, the production of this compound involves the extraction of caffeic acid from plant sources, followed by its enzymatic conversion to this compound. This process typically requires controlled conditions, including specific pH levels and temperatures, to ensure optimal enzyme activity .
化学反応の分析
Types of Reactions: Caffeoyl-coenzyme A undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are reactive intermediates in the biosynthesis of lignin.
Reduction: Reduction reactions can convert this compound to dihydrothis compound.
Substitution: It can undergo substitution reactions where the caffeoyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrothis compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
Feruloyl-coenzyme A: Similar in structure but with a methoxy group on the aromatic ring.
Sinapoyl-coenzyme A: Contains additional methoxy groups compared to caffeoyl-coenzyme A.
Coumaroyl-coenzyme A: Lacks the hydroxyl group present in this compound.
Uniqueness: this compound is unique due to its specific role in the biosynthesis of lignin and its involvement in various plant defense mechanisms. Its structure allows it to participate in a wide range of biochemical reactions, making it a versatile intermediate in plant metabolism .
特性
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42N7O19P3S/c1-30(2,25(43)28(44)33-8-7-20(40)32-9-10-60-21(41)6-4-16-3-5-17(38)18(39)11-16)13-53-59(50,51)56-58(48,49)52-12-19-24(55-57(45,46)47)23(42)29(54-19)37-15-36-22-26(31)34-14-35-27(22)37/h3-6,11,14-15,19,23-25,29,38-39,42-43H,7-10,12-13H2,1-2H3,(H,32,40)(H,33,44)(H,48,49)(H,50,51)(H2,31,34,35)(H2,45,46,47)/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRGJMIMHCLHRG-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC4=CC(=C(C=C4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)/C=C/C4=CC(=C(C=C4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42N7O19P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
929.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53034-79-0 | |
| Record name | Caffeoyl-coenzyme A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053034790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-2,7-diphenylpyrazolo[1,5-a]pyrimidin-6-yl phenyl sulfone](/img/structure/B344401.png)

![1-[4-(1,3-Benzothiazol-2-ylcarbonyl)-1-(3-chlorophenyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B344404.png)
![2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbonyl]-5H-[1,3,4]thiadiazolo[3,2-a]quinazolin-5-one](/img/structure/B344405.png)
![4-[5-amino-4-(phenylhydrazinylidene)pyrazol-3-yl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B344406.png)
methanone](/img/structure/B344411.png)
methanone](/img/structure/B344413.png)
![4-Naphthalen-2-yl-7-thiophen-2-yl-[1,2]oxazolo[3,4-d]pyridazine](/img/structure/B344414.png)
![2-Amino-7-(1,3-benzothiazol-2-yl)-3-[(2-chlorophenyl)diazenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B344415.png)
![2-Amino-3-[(2-chlorophenyl)diazenyl]-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B344416.png)
![2-Amino-3-[(2-chlorophenyl)diazenyl]-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B344417.png)
![2-Amino-3-[(2-chlorophenyl)diazenyl]-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B344418.png)
![2-Amino-7-(4-chlorophenyl)-3-[(2-chlorophenyl)diazenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B344419.png)
![2-Amino-3-[(2-chlorophenyl)diazenyl]-7-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B344420.png)
